molecular formula C11H10INO B137274 5-(2-Iodophenyl)-5-oxovaleronitrile CAS No. 155589-54-1

5-(2-Iodophenyl)-5-oxovaleronitrile

Cat. No.: B137274
CAS No.: 155589-54-1
M. Wt: 299.11 g/mol
InChI Key: UFTSOCZKRBRZBR-UHFFFAOYSA-N
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Description

5-(2-Iodophenyl)-5-oxovaleronitrile is an organic compound characterized by the presence of an iodophenyl group attached to a valeric acid derivative. This compound is of interest due to its unique chemical structure, which includes both a nitrile and a ketone functional group. These functional groups make it a versatile intermediate in organic synthesis and a potential candidate for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Iodophenyl)-5-oxovaleronitrile typically involves the introduction of the iodophenyl group to a valeric acid derivative. One common method is the reaction of 2-iodobenzaldehyde with a nitrile-containing reagent under specific conditions. The reaction may involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2-Iodophenyl)-5-oxovaleronitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium iodide (NaI) or other halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

5-(2-Iodophenyl)-5-oxovaleronitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Iodophenyl)-5-oxovaleronitrile involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, which can affect biological systems. For example, the nitrile group can interact with enzymes, while the iodophenyl group may influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Iodophenylacetonitrile: Similar structure but lacks the ketone group.

    5-(2-Bromophenyl)-5-oxovaleronitrile: Similar structure with a bromine atom instead of iodine.

    5-(2-Iodophenyl)-5-oxopentanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

Uniqueness

5-(2-Iodophenyl)-5-oxovaleronitrile is unique due to the presence of both the iodophenyl and nitrile groups, which provide distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for a wide range of chemical transformations and interactions in various scientific fields.

Properties

IUPAC Name

5-(2-iodophenyl)-5-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTSOCZKRBRZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCC#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565443
Record name 5-(2-Iodophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155589-54-1
Record name 5-(2-Iodophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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